

In Vitro Antiviral Potency of Lenacapavir Against HIV-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral potency of Lenacapavir, a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein. Lenacapavir demonstrates a novel mechanism of action, interfering with multiple essential stages of the viral life cycle, resulting in picomolar potency and a high barrier to resistance.[1] This document details the quantitative antiviral activity, experimental methodologies used for its characterization, and visual representations of its mechanism and experimental workflows.

Quantitative Antiviral Activity

Lenacapavir exhibits potent antiviral activity against a broad range of HIV-1 isolates in various cell types. The following tables summarize the key quantitative data on its in vitro efficacy.

Table 1: In Vitro Antiviral Activity of Lenacapavir against HIV-1 in Different Cell Lines



Cell Line	HIV-1 Strain(s)	Mean EC50 (pM)	EC50 Range (pM)
MT-4 cells	Laboratory strains	105	-
Primary human CD4+ T cells	Laboratory strains	32	-
Primary human macrophages	Laboratory strains	56	-
HEK293T cells	Clinical isolates (subtypes A, A1, AE, AG, B, BF, C, D, G, H)	240 (0.24 nM)	150 - 360 (0.15 - 0.36 nM)
Lymphoblastoid cell lines	Not specified	-	30 - 190
Peripheral Blood Mononuclear Cells (PBMCs)	Not specified	-	30 - 190

EC50 (half-maximal effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.[2][3][4]

Table 2: Antiviral Activity of Lenacapavir against HIV-2

Cell Type	HIV-2 Isolate(s)	Mean EC50 (pM)
Not specified	Two isolates	885

Note: Lenacapavir is approximately 8-10 times less active against HIV-2 isolates compared to HIV-1.[4]

Mechanism of Action: A Multi-Stage Inhibition

Lenacapavir's unique mechanism of action targets the HIV-1 capsid protein, interfering with multiple critical steps in the viral life cycle, both early and late.[1][3][5]

Early Stage Inhibition





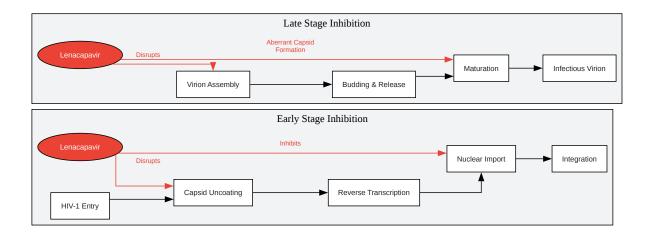


In the early stages of infection, Lenacapavir disrupts the proper disassembly of the viral capsid (uncoating) after the virus enters the host cell. This premature or altered uncoating prevents the efficient reverse transcription of the viral RNA into DNA and blocks the nuclear entry of the viral pre-integration complex.[6][7][8] By binding to the capsid, Lenacapavir competitively inhibits the interaction with essential host factors like CPSF6 and Nup153, which are crucial for nuclear import.[1][6]

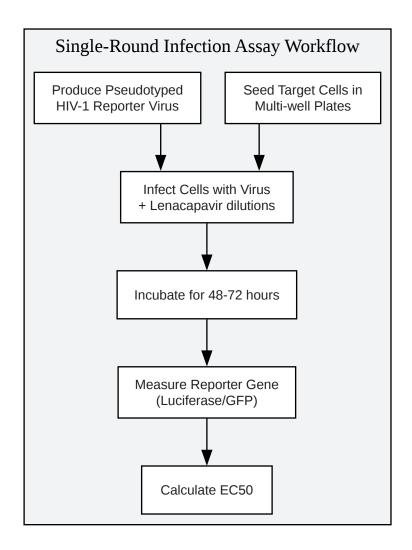
Late Stage Inhibition

During the late stages of the viral life cycle, Lenacapavir interferes with the assembly of new virions. It disrupts the proper formation of the capsid core, leading to the production of malformed, non-infectious virus particles.[3][9][10] The drug accelerates the assembly of capsid monomers into aberrant structures, resulting in hyper-stable or improperly formed capsids.[7][9]

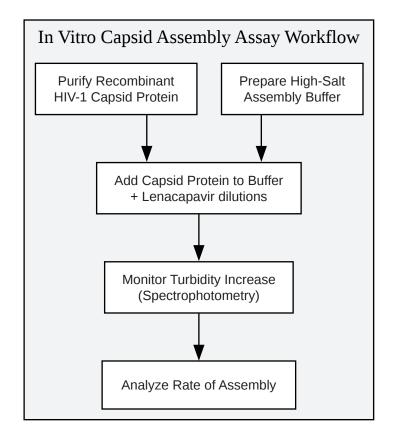












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